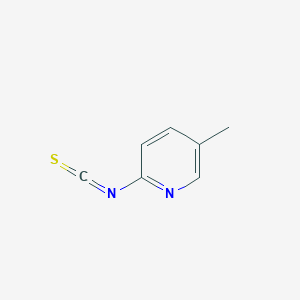
2-Isothiocyanato-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-5-methylpyridine is an organic compound with the molecular formula C7H6N2S. It belongs to the class of isothiocyanates, which are known for their versatile biological activities and applications in various fields. This compound is particularly interesting due to its unique structure, which includes a pyridine ring substituted with an isothiocyanate group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-5-methylpyridine typically involves the reaction of 2-amino-5-methylpyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot process, where the amine reacts with carbon disulfide in the presence of a base such as DABCO or sodium hydride to form a dithiocarbamate salt. This intermediate is then desulfurized using aqueous iron (III) chloride to yield the desired isothiocyanate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is optimized to ensure high yield and purity. The use of cyanuric acid as a desulfurylation reagent has been reported to be effective for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanato-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, acetonitrile, and dimethylformamide.
Catalysts: Bases such as triethylamine or DABCO are often used to facilitate the reactions.
Major Products:
Thioureas: Formed by the reaction with primary or secondary amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Scientific Research Applications
2-Isothiocyanato-5-methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-5-methylpyridine involves the interaction of the isothiocyanate group with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the modulation of various cellular pathways. This interaction can induce stress response pathways, restore cellular redox balance, and contribute to the resolution of inflammation .
Comparison with Similar Compounds
Phenethyl isothiocyanate (PEITC): Known for its anticancer properties.
Sulforaphane: Exhibits strong chemopreventive effects.
4-[(α-L-rhamnosyloxy)benzyl] isothiocyanate (MIC): Found in Moringa and known for its health benefits.
Uniqueness: 2-Isothiocyanato-5-methylpyridine is unique due to its pyridine ring structure, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. Its specific substitution pattern enhances its biological activity and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6N2S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
2-isothiocyanato-5-methylpyridine |
InChI |
InChI=1S/C7H6N2S/c1-6-2-3-7(8-4-6)9-5-10/h2-4H,1H3 |
InChI Key |
GSQHDAOPKZLKNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


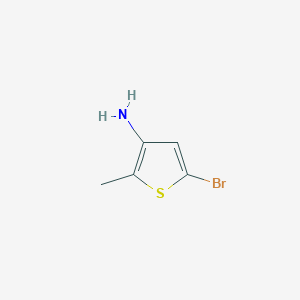
![Trimethyl[2-(tributylstannyl)ethenyl]silane](/img/structure/B13694505.png)
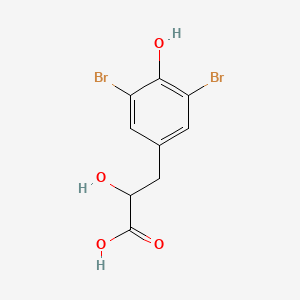

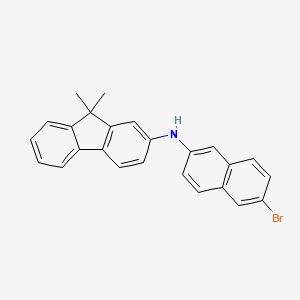

![Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13694525.png)
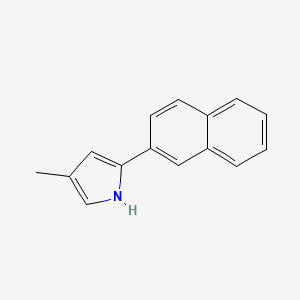
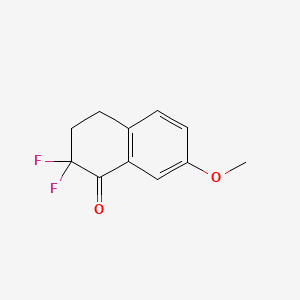

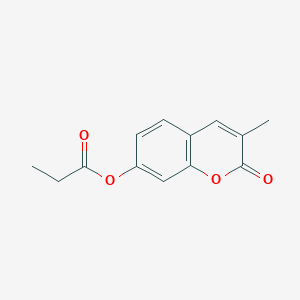
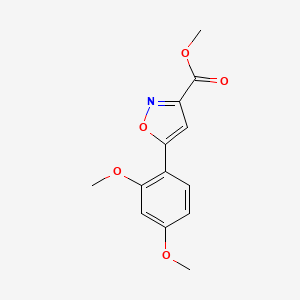
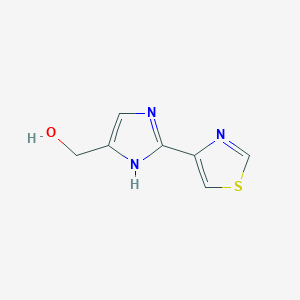
![3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide](/img/structure/B13694566.png)
